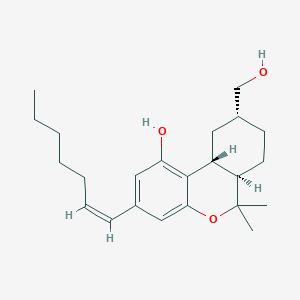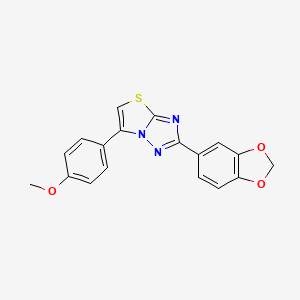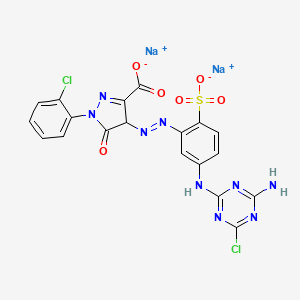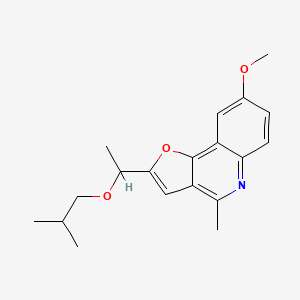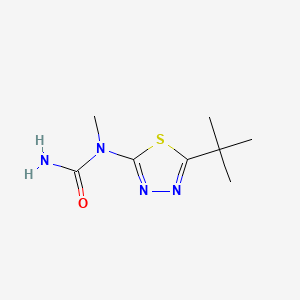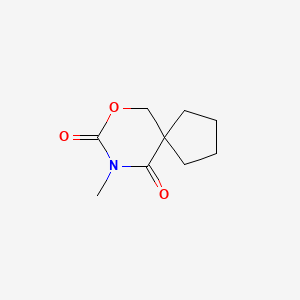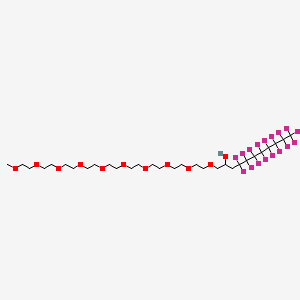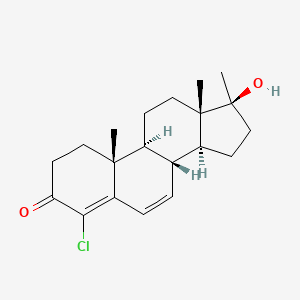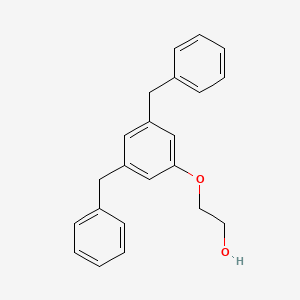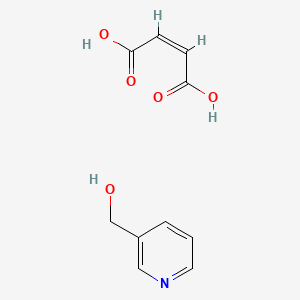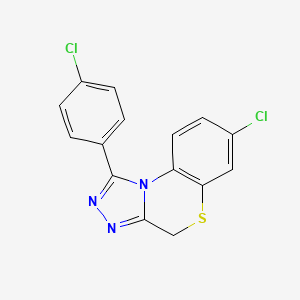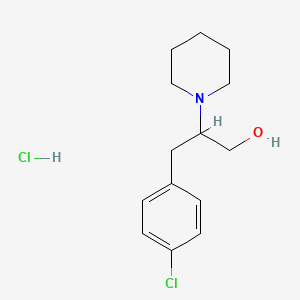
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride typically involves the reaction of 4-(3-(Dimethylamino)propoxy)aniline with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the pure dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator of protein-protein interactions, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride
- 4-(3-(DIMETHYLAMINO)PROPOXY)DIBENZO(B,E)THIEPIN-11(6H)-ONE HYDROCHLORIDE
Uniqueness
4-(3-(Dimethylamino)propoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
126002-22-0 |
|---|---|
Molecular Formula |
C16H30Cl2N2O |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-[4-[3-(dimethylamino)propoxy]phenyl]-N,N-dimethylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H28N2O.2ClH/c1-14(18(4)5)13-15-7-9-16(10-8-15)19-12-6-11-17(2)3;;/h7-10,14H,6,11-13H2,1-5H3;2*1H |
InChI Key |
BDVUITJRRASQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCCCN(C)C)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


